Clorgyline hydrochloride is a synthetic compound classified as a propargylamine derivative. It acts as a potent and irreversible inhibitor of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. [, , ] This selective inhibition of MAO-A makes clorgyline hydrochloride a valuable tool in research for investigating the roles of these neurotransmitters in various physiological and pathological processes.
Clorgyline hydrochloride is a potent and selective irreversible inhibitor of monoamine oxidase A, an enzyme crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This compound is primarily used in research settings to study the effects of monoamine oxidase inhibition on various neurological conditions, including depression and anxiety disorders. Clorgyline has also shown potential in enhancing the efficacy of certain cancer treatments by reducing drug resistance in glioma cells.
Clorgyline hydrochloride was first synthesized in the 1970s and has since been utilized extensively in pharmacological research. It is commercially available from various suppliers, including ApexBio, MedChemExpress, and Cayman Chemical, with a Chemical Abstracts Service registry number of 17780-75-5.
Clorgyline is classified as a monoamine oxidase inhibitor, specifically targeting the A isoform. It is recognized for its irreversible binding properties, distinguishing it from reversible inhibitors in the same class.
The synthesis of clorgyline hydrochloride typically involves several key steps:
For example, one synthetic route involves the reaction of 2-methyl-phenethylamine with chlorinated acyl derivatives under basic conditions to yield clorgyline. The final product is purified through crystallization or chromatography techniques.
Clorgyline hydrochloride has the molecular formula C13H15Cl2NO•HCl and a molecular weight of 308.63 g/mol. Its structure features a phenethylamine backbone with specific substitutions that confer its inhibitory activity on monoamine oxidase A.
The compound's structural data can be summarized as follows:
Clorgyline primarily participates in reactions involving its interaction with monoamine oxidase A. The inhibition mechanism involves forming a stable complex with the enzyme, effectively preventing it from metabolizing neurotransmitters.
The binding affinity of clorgyline for monoamine oxidase A has been quantified with a Ki value of 0.054 µM, indicating its high potency. In contrast, its affinity for monoamine oxidase B is significantly lower (Ki = 58 µM) .
The mechanism by which clorgyline exerts its effects involves irreversible inhibition of monoamine oxidase A. This inhibition leads to increased levels of serotonin and norepinephrine in the synaptic cleft, contributing to its antidepressant and anxiolytic effects.
Research indicates that clorgyline treatment can elevate striatal levels of neurotransmitters significantly while reducing metabolites like dihydroxyphenylacetic acid (DOPAC), which is a breakdown product of dopamine .
Clorgyline hydrochloride has several important applications in scientific research:
Clorgyline hydrochloride is a propargylamine-based irreversible inhibitor of monoamine oxidase A (MAO-A). Its mechanism involves covalent modification of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. The propargylamine group undergoes catalytic processing by MAO-A, generating a reactive allylic intermediate that forms a permanent adduct with the N5 atom of FAD. This suicide inactivation permanently abolishes enzymatic activity until new enzyme synthesis occurs [1] [7].
Clorgyline exhibits exceptional selectivity for MAO-A over MAO-B, with an IC₅₀ value of 0.0046 μM for MAO-A versus 62 μM for MAO-B – a selectivity ratio exceeding 13,000-fold. Structural analyses reveal this selectivity arises from clorgyline's optimal accommodation within MAO-A's substrate cavity, which is shorter and wider than MAO-B's bipartite cavity. The dichlorophenoxypropyl moiety of clorgyline interacts with hydrophobic residues (e.g., Phe208, Ile335) in MAO-A, while its smaller active site volume (≈550 ų vs. 700 ų in MAO-B) preferentially accommodates clorgyline's molecular dimensions [1] [3] [7]. Notably, PET studies with deuterated [¹¹C]clorgyline demonstrate that non-MAO-A binding represents up to 30% of total binding in human white matter, indicating additional, lower-affinity binding sites such as sigma-1 receptors (Kᵢ = 3.2 nM) [3] [6].
Table 1: Selectivity Profile of Clorgyline Hydrochloride Against MAO Isoforms
Parameter | MAO-A | MAO-B | Selectivity Ratio (A:B) |
---|---|---|---|
IC₅₀ (μM) | 0.0046 | 62 | ≈13,000:1 |
Binding Site Volume | ≈550 ų | ≈700 ų | - |
Key Binding Residues | Phe208, Ile335 | Ile199, Tyr326 | - |
Recovery after Inhibition | 14-21 days | < 7 days | - |
By irreversibly inhibiting MAO-A, clorgyline profoundly alters monoamine neurotransmission. MAO-A is the primary catalyst for serotonin (5-HT) and norepinephrine (NE) deamination in the brain. Clorgyline administration (10 mg/kg in rats) elevates extracellular 5-HT by 250-300% and NE by 200% in the medial prefrontal cortex, as measured by microdialysis. Dopamine (DA) levels increase moderately (≈40%) due to MAO-A's role in DA metabolism within dopaminergic terminals and partial crossover inhibition of MAO-B at higher doses [1] [5].
Combination studies reveal neurochemical synergism: co-administration of clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) enhances extracellular NE and 5-HT beyond additive effects. This occurs because MAO-B inhibition increases β-phenylethylamine (PEA), an endogenous amine that promotes monoamine release. Consequently, NE levels rise by ≈350% and 5-HT by ≈400% with combined treatment versus clorgyline alone. This synergy modulates downstream pathways, including:
Table 2: Neurotransmitter Modulation by Clorgyline in Rat Medial Prefrontal Cortex
Treatment | 5-HT Increase (%) | NE Increase (%) | DA Increase (%) |
---|---|---|---|
Clorgyline (10 mg/kg) | 250-300 | 200 | 40 |
Clorgyline + Selegiline | 400 | 350 | 60 |
Physiological Consequence | Mood stabilization | Arousal/attention | Motor/motivation |
Clorgyline modifies reward pathways through MAO-A inhibition and secondary mechanisms. In differential-reinforcement-of-low-rate (DRL) 72-s schedules – a model assessing motivational states – clorgyline significantly increases reinforcement rates by 40-60% at doses of 0.5–2 mg/kg. This reflects enhanced impulse control and optimized behavioral responding. Crucially, clorgyline reduces nicotine self-administration by 50% in rodent models by altering monoamine dynamics in the nucleus accumbens. The mechanisms include:
These effects are MAO-A-specific, as selective MAO-B inhibitors (e.g., selegiline) fail to reproduce these outcomes. Clorgyline's efficacy in nicotine models highlights its potential for rebalancing reward pathway dysregulation in addiction [1].
Though less studied than in depression, clorgyline demonstrates utility in neurodegenerative affective disturbances. In transgenic Huntington’s disease (HD) models, clorgyline (1 mg/kg/day) reduces anxiety-like behaviors by 35% and depressive phenotypes by 40% in forced-swim tests. This correlates with restored 5-HT and NE levels in the hippocampus and amygdala. The neuroprotective effects involve:
In parkinsonian models, clorgyline complements dopaminergic therapies by enhancing prefrontal NE and 5-HT – neurotransmitters critical for non-motor symptoms like anhedonia. Its sigma-1 affinity may further support neuroplasticity in cortical regions affected by neurodegeneration [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7